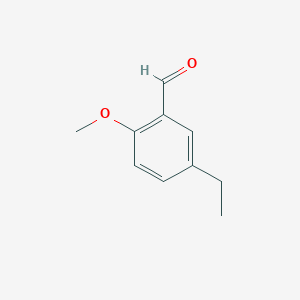

5-乙基-2-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

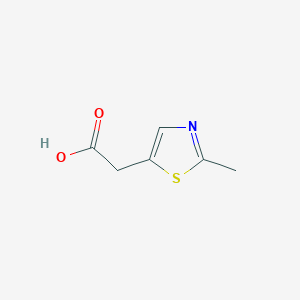

5-Ethyl-2-methoxybenzaldehyde is a compound that is structurally related to various benzaldehyde derivatives, which are often used as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 5-Ethyl-2-methoxybenzaldehyde, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on maintaining functional groups that are crucial for the final product. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde involves chromenylation and demethoxycarbonylation-alkylation steps . Similarly, the preparation of 5-cyclohexylmethylbarbituric acid derivatives from p-methoxybenzaldehyde indicates the potential for 5-Ethyl-2-methoxybenzaldehyde to undergo reactions with nucleophiles such as barbituric acid under acid-catalyzed conditions .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the study of 5-bromo-2-methoxybenzaldehyde using DFT calculations provides insights into the most stable conformers, optimized geometrical parameters, and electronic properties like HOMO and LUMO energies . These methods could similarly be applied to 5-Ethyl-2-methoxybenzaldehyde to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective functionalization of the benzaldehyde core . This suggests that 5-Ethyl-2-methoxybenzaldehyde could also be modified at specific positions to yield new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. The thermodynamic functions and the behavior of the compound in different solvent mediums can be studied using spectroscopic data and statistical methods, as seen in the case of 5-bromo-2-methoxybenzaldehyde . These properties are essential for understanding the stability and reactivity of 5-Ethyl-2-methoxybenzaldehyde in various environments.

科学研究应用

-

Scientific Field: Botany and Food Science

- Methoxybenzaldehydes are found in plants and are one of the important groups of benzoate derivatives . Some of them, exhibiting refreshing fragrance, can be used as flavoring ingredients in food and cosmetics .

- The methods of application involve extraction from plants, particularly from the roots of plants belonging to the family Apocynaceae .

- The outcomes include the production of flavoring agents used in food and cosmetics .

-

Scientific Field: Medicine

- Methoxybenzaldehydes exhibit significant medicinal properties . For example, 2-hydroxy-4-methoxybenzaldehyde (MBALD) is found mainly in the roots of plants belonging to the family Apocynaceae . MBALD was reported to exhibit medicinal properties such as anti-acetyle cholinesterase, antityrosinase, and antileukemic activities .

- The methods of application involve extraction from plants and subsequent use in pharmaceutical formulations .

- The outcomes include the development of drugs with anti-acetyle cholinesterase, antityrosinase, and antileukemic activities .

-

Scientific Field: Pest Control

- 2-Methoxybenzaldehyde effectively repels ants . It is naturally produced by various arthropods as a means of chemical defense .

- The methods of application involve the use of 2-methoxybenzaldehyde as a nontoxic alternative to broad-spectrum insecticides .

- The outcomes include the effective repelling of ants, particularly the common black garden ant, Lasius niger .

-

Scientific Field: Organic Chemistry

- Methoxybenzaldehydes are used in the synthesis of various organic compounds . A study presents the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .

- The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

- The outcomes include the effective synthesis of a 11C radiolabeled aldehyde .

-

Scientific Field: Pest Control

- 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae .

- The methods of application involve the use of 2-Methoxybenzaldehyde as a nontoxic alternative to broad-spectrum insecticides .

- The outcomes include the effective repelling of pests, particularly Tyrophagus putrescentiae .

-

Scientific Field: Organic Chemistry

- Methoxybenzaldehydes are used in the synthesis of various organic compounds . A study presents the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .

- The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

- This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

-

Scientific Field: Pest Control

- 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae .

- The methods of application involve the use of 2-Methoxybenzaldehyde as a nontoxic alternative to broad-spectrum insecticides .

- The outcomes include the effective repelling of pests, particularly Tyrophagus putrescentiae .

-

Scientific Field: Flavor and Fragrance Ingredient

安全和危害

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

属性

IUPAC Name |

5-ethyl-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVAAACXONVFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439176 |

Source

|

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-methoxybenzaldehyde | |

CAS RN |

85944-02-1 |

Source

|

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)